1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11454095
InChI: InChI=1S/C18H19N5OS/c1-14-16(25-18(20-14)23-8-4-5-9-23)17(24)22-12-10-21(11-13-22)15-6-2-3-7-19-15/h2-9H,10-13H2,1H3
SMILES: CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C18H19N5OS
Molecular Weight: 353.4 g/mol

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine

CAS No.:

Cat. No.: VC11454095

Molecular Formula: C18H19N5OS

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine -

Specification

Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
IUPAC Name (4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C18H19N5OS/c1-14-16(25-18(20-14)23-8-4-5-9-23)17(24)22-12-10-21(11-13-22)15-6-2-3-7-19-15/h2-9H,10-13H2,1H3
Standard InChI Key SMOKPZNASZMMND-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Canonical SMILES CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Introduction

Structural Features and Molecular Properties

The compound’s architecture combines four distinct heterocyclic systems:

  • Thiazole core: A 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl group provides aromatic stability and electron-rich sites for intermolecular interactions.

  • Piperazine linkage: The 4-(2-pyridinyl)piperazine moiety introduces conformational flexibility and basicity, enhancing solubility and receptor-binding potential .

  • Carbonyl bridge: A ketone group connects the thiazole and piperazine subunits, enabling planar geometry and hydrogen-bonding capabilities.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(4-Methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Molecular FormulaC₁₈H₁₉N₅OS
Molecular Weight353.4 g/mol
Canonical SMILESCC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
PubChem CID42535840

The three-dimensional arrangement, confirmed via X-ray crystallography in analogous compounds, reveals a twisted conformation between the thiazole and piperazine rings, optimizing interactions with hydrophobic protein pockets .

Synthesis Pathways and Methodological Considerations

While no direct synthesis route for this compound has been published, convergent strategies from related thiazole-piperazine derivatives suggest feasible approaches:

Thiazole Ring Formation

Thiazole synthesis typically involves the Hantzsch reaction, combining α-haloketones with thioamides. For this molecule, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-carboxylic acid could serve as a precursor, synthesized via cyclization of 4-methyl-2-pyrrol-1-yl-thioamide with chloroacetone.

Piperazine Functionalization

The 4-(2-pyridinyl)piperazine subunit is often prepared via Buchwald-Hartwig amination, coupling 2-bromopyridine with piperazine under palladium catalysis (yields: 70–85%) . Alternative routes employ nucleophilic aromatic substitution (SNAr) on electron-deficient pyridines.

Final Coupling

Acylation of the piperazine nitrogen with the thiazole-5-carbonyl chloride completes the assembly. Optimized conditions use dichloromethane as a solvent and triethylamine as a base, achieving yields >90%.

Analytical Characterization

Table 2: Standard Analytical Protocols

TechniqueApplication
¹H/¹³C NMRConfirm substituent positions and purity
HPLC-MSQuantify purity (>98%) and detect impurities
FT-IRIdentify carbonyl (C=O, ~1680 cm⁻¹) and thiazole (C-S, ~680 cm⁻¹)
X-ray DiffractionResolve crystal packing and stereochemistry

Data from analogous compounds indicate a melting point range of 198–202°C and logP ≈ 2.1, suggesting moderate lipophilicity.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME).

  • Target Validation: High-throughput screening is needed to identify primary biological targets.

  • Toxicological Studies: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Current routes lack scalability; continuous-flow chemistry could improve efficiency .

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